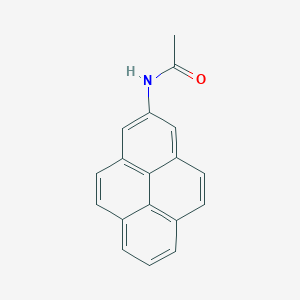

N-Pyren-2-ylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1732-14-5 |

|---|---|

Molecular Formula |

C18H13NO |

Molecular Weight |

259.3 g/mol |

IUPAC Name |

N-pyren-2-ylacetamide |

InChI |

InChI=1S/C18H13NO/c1-11(20)19-16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-10H,1H3,(H,19,20) |

InChI Key |

FODXCWHSOLTOJH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |

Canonical SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |

Other CAS No. |

1732-14-5 |

Synonyms |

N-(Pyren-2-yl)acetamide |

Origin of Product |

United States |

Contextualization Within Polycyclic Aromatic Hydrocarbon Pah Derivatives Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds characterized by two or more fused aromatic rings. Historically studied for their presence in fossil fuels and as products of incomplete combustion, modern research has shifted towards harnessing their unique electronic and photophysical properties. The derivatization of the core PAH structure is a key strategy to fine-tune these properties for specific applications.

N-Pyren-2-ylacetamide emerges from this context as a functionalized PAH. Research into PAH derivatives focuses on how the addition of different functional groups to the aromatic core alters the parent molecule's characteristics. The introduction of substituents can modify solubility, electronic structure, and intermolecular interactions, leading to materials with tailored optical, electronic, or sensing capabilities. The study of this compound is part of a broader effort to create a toolbox of PAH derivatives with predictable and useful properties. Specifically, the substitution at the 2-position of the pyrene (B120774) core is an active area of investigation, as this specific substitution pattern can lead to unique photophysical characteristics compared to other isomers. nih.gov

Significance of the Pyrene Fluorophore in Functional Molecules

The pyrene (B120774) unit within N-Pyren-2-ylacetamide is a highly significant fluorophore, a molecule that can re-emit light after absorption. Pyrene is renowned for several key photophysical features:

High Fluorescence Quantum Yield: Pyrene is a classic fluorescent chromophore with a high fluorescence quantum yield, owing to its rigid, coplanar structure and large π-conjugated system. nih.gov

Long Fluorescence Lifetime: It possesses an exceptionally long fluorescence lifetime, which is advantageous for certain analytical techniques like time-resolved fluorescence spectroscopy. nih.gov

Environmental Sensitivity: The fine structure (vibronic bands) of pyrene's monomer emission spectrum is highly sensitive to the polarity of its local microenvironment. This "Ham effect" allows it to be used as a probe to report on the properties of its surroundings.

Excimer Formation: A hallmark of pyrene is its ability to form an "excimer" (excited-state dimer). When two pyrene molecules are in close proximity (around 10 Å), they can form a transient dimer that emits light at a much longer wavelength (a broad, structureless band) compared to the structured emission of the monomer. acs.org This monomer-excimer switching is a powerful tool for designing ratiometric fluorescent probes that can signal changes in distance or concentration. nih.gov

These properties make the pyrene fluorophore a versatile component in the design of chemical sensors, biological probes, and materials for optoelectronics. rsc.orgchemsrc.com

Role of the Acetamide Moiety in Molecular Architecture and Functionality

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows N-Pyren-2-ylacetamide to participate in specific, directional intermolecular interactions, which can influence its self-assembly, crystal packing, and binding to target molecules.

Modulation of Electronic Properties: The acetamide (B32628) group can electronically influence the pyrene (B120774) aromatic system. This can alter the absorption and emission wavelengths, quantum yield, and other photophysical parameters of the pyrene fluorophore.

Structural Control: The acetamide linkage provides a defined geometry while allowing for some rotational flexibility. This controlled flexibility is important in the design of molecular sensors, where specific conformational changes upon analyte binding are often required. The inclusion of an amide group can regulate the flexibility, polarity, and lipophilicity of the molecule. nih.gov

Synthetic Handle: The acetamide group provides a reactive site for further chemical modification, allowing for the construction of more complex molecular systems built upon the this compound scaffold.

Current Paradigms and Research Opportunities for N Pyren 2 Ylacetamide

Established Synthetic Pathways to this compound

Traditional synthetic routes to acetamide derivatives, including those bearing a pyrene moiety, typically involve the formation of an amide bond between an amine and a carboxylic acid or its activated derivative. These methods are often multi-step processes requiring careful optimization of reaction conditions.

Complex acetamide derivatives are often assembled through multi-step sequences that build the required molecular framework before the final amide bond formation. savemyexams.com A representative strategy for constructing a complex N-aryl acetamide involves several key transformations. For instance, the synthesis of a novel acetamide derivative, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, was achieved through a carefully planned multi-step pathway. mdpi.com

This synthesis commenced with a Stetter reaction between benzaldehyde (B42025) and methyl vinyl ketone, catalyzed by sodium cyanide, to form a 1,4-dione. mdpi.com This intermediate then underwent a Paal-Knorr pyrrole (B145914) synthesis by reacting with trimethoxyaniline in the presence of a p-toluenesulfonic acid (PTSA) catalyst to construct the core pyrrole ring. mdpi.com The final steps involved the introduction of the acetamide linkage. The pyrrole intermediate was first treated with oxalyl chloride and triethylamine (B128534) (TEA), followed by the addition of 4-aminopyridine (B3432731) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to yield the final N-pyridinyl acetamide derivative. mdpi.com

The optimization of such multi-step syntheses involves adjusting reagents, catalysts, solvents, and reaction times to maximize yield and purity at each stage. mdpi.com Designing an effective reaction pathway requires a systematic approach, often working backward from the target molecule to identify suitable precursors and reactions. libretexts.org

Table 1: Example of a Multi-Step Synthetic Pathway for an N-Aryl Acetamide Derivative mdpi.com

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | Stetter Reaction | Benzaldehyde, Methyl vinyl ketone | Sodium cyanide, DMF | 1-phenyl-1,4-pentanedione |

| 2 | Paal-Knorr Pyrrole Synthesis | 1-phenyl-1,4-pentanedione, Trimethoxyaniline | p-Toluenesulfonic acid, Ethanol, Reflux | 2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole |

| 3 | Acylation/Amidation | Pyrrole intermediate, 4-aminopyridine | 1. Oxalyl chloride, TEA, DCM; 2. TEA, DMAP | Final N-pyridinyl acetamide |

The formation of the amide bond is a cornerstone of these syntheses. Amide coupling reactions are among the most frequently used transformations in medicinal chemistry. nih.gov These reactions typically proceed by activating a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

A widely used and convenient protocol involves coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The mechanism, as illustrated in the synthesis of various amide derivatives, proceeds as follows:

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

This intermediate can be unstable and prone to side reactions. The addition of HOBt intercepts the O-acylisourea to form a more stable active HOBt ester.

The amine then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

This intermediate collapses, eliminating HOBt and forming the stable amide bond. nih.gov

The addition of a base like 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction by acting as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate. nih.gov This method is particularly effective for coupling electron-deficient or sterically hindered amines and carboxylic acids, which are often unreactive under other conditions. nih.gov An alternative approach for synthesizing N-(pyridin-2-yl)amides involves the use of 2-aminopyridine-N-oxides, which has been shown to provide high yields under mild conditions, overcoming issues associated with the variable yields of direct dehydrative couplings with 2-pyridylamines. researchgate.net

Advanced Synthetic Approaches and Innovations

Research continues to seek more efficient, selective, and environmentally benign methods for amide synthesis. These advanced approaches often rely on novel catalysts and adherence to green chemistry principles.

Catalysis offers a powerful tool for synthesizing acetamide derivatives with high efficiency and selectivity. Organophosphorus catalysis, for example, has been employed in a three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides to generate 2-amidopyridines. nih.gov This auto-tandem catalytic cascade uses a single phosphetane (B12648431) catalyst to drive both the initial amide bond formation and a subsequent functionalization step in situ. nih.gov

Metal-catalyzed reactions are also prominent in the synthesis of heterocyclic precursors for acetamides. researchgate.net For instance, palladium-catalyzed cross-coupling reactions or copper-catalyzed reactions can be used to form key C-C or C-N bonds in the molecular scaffold before the final amidation step. mdpi.com The synthesis of various phenoxy acetamide derivatives has been accomplished using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and lutidine. nih.gov

Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.com In the context of synthesizing this compound and its analogues, this involves several strategies:

Use of Recyclable Catalysts: Brønsted acidic ionic liquids, such as [HNMP]+HSO4−, have been used as recyclable catalysts and solvents for synthesizing complex aromatic structures, offering high atom efficiency and simple operation. rsc.org

Solvent-Free and Alternative Energy Sources: Performing reactions under solvent-free conditions, for example using mechanochemical grinding, minimizes waste. mdpi.com Microwave-assisted synthesis is another green technology that can accelerate reactions, increase yields, and reduce energy consumption. mdpi.com

Electrochemical Synthesis: An electrochemical approach has been developed for the oxidative C–N coupling of pyrene with azoles. researchgate.net This method avoids the use of toxic chemical oxidants and often simplifies the purification process, representing a sustainable route for creating the pyrene-nitrogen bond necessary for a precursor to this compound. researchgate.net

Characterization Techniques for Synthetic Validation

Following synthesis, the identity and purity of this compound must be rigorously confirmed. A suite of spectroscopic and analytical techniques is employed for this purpose. The characterization of synthesized acetamide derivatives like 2-phenyl-N-(pyrazin-2-yl)acetamide and various pyrene-containing compounds relies on these standard methods. researchgate.netresearchgate.netrsc.org

Table 2: Standard Characterization Techniques for Acetamide Derivatives

| Technique | Abbreviation | Information Provided |

| Nuclear Magnetic Resonance Spectroscopy | ¹H NMR, ¹³C NMR | Provides detailed information about the molecular structure, including the number and type of hydrogen and carbon atoms and their connectivity. mdpi.comresearchgate.netresearchgate.net |

| Mass Spectrometry | MS (e.g., HRMS) | Determines the molecular weight and elemental composition of the compound, confirming its molecular formula. mdpi.comresearchgate.net |

| Infrared Spectroscopy | IR / FTIR | Identifies the presence of specific functional groups, such as the amide C=O and N-H stretching vibrations. mdpi.comresearchgate.net |

| Elemental Analysis | - | Measures the percentage composition of elements (C, H, N) in the compound to verify its empirical formula. mdpi.comresearchgate.net |

| X-ray Crystallography | - | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous structural confirmation. researchgate.net |

| Ultraviolet-Visible Spectroscopy | UV-Vis | Analyzes the electronic transitions within the molecule, which is particularly useful for compounds with conjugated π-systems like pyrene. researchgate.net |

These techniques, used in combination, provide comprehensive evidence for the successful synthesis and purification of the target compound. tandfonline.com

Electronic Absorption and Emission Spectroscopy of the Pyrene-Acetamide System

The interaction between the pyrene core and the acetamide substituent gives rise to distinct spectroscopic signatures.

The electronic absorption spectrum of pyrene derivatives is characterized by several bands corresponding to transitions to different excited states. acs.org The transition from the ground state (S₀) to the first excited singlet state (S₁), which occurs at around 375 nm, is typically symmetry-forbidden in unsubstituted pyrene and thus has a low intensity. acs.orgresearchgate.net However, the introduction of a substituent like the acetamide group perturbs the symmetry of the pyrene chromophore. acs.orgresearchgate.net This perturbation enhances the intensity of the otherwise forbidden S₀ → S₁ transition. acs.orgresearchgate.net

Table 1: Key Absorption Characteristics of Pyrene-Amide Derivatives

| Feature | Description | Reference |

| S₀ → S₁ Transition | Symmetry-forbidden in unsubstituted pyrene, enhanced by amide substitution. | acs.orgresearchgate.net |

| Spectral Shifts | Amide substituents cause minimal shifts in the main absorption bands. | acs.orgresearchgate.net |

| Band Broadening | Direct attachment of the amide group can lead to broadening of absorption bands. | acs.orgresearchgate.net |

| Methylene (B1212753) Linker Effect | Insertion of a methylene linker reduces the electronic interaction between the pyrene and amide, resulting in spectra similar to alkyl-substituted pyrenes. | acs.org |

Pyrene and its derivatives are well-known for their characteristic fluorescence, which includes both monomer and excimer emission. The monomer emission displays a structured spectrum with multiple vibronic bands, typically observed between 375 nm and 410 nm. nih.gov When two pyrene molecules are in close proximity (within ~10 Å), they can form an excited-state dimer, or "excimer," which results in a broad, structureless emission band at a longer wavelength, typically around 460-489 nm. nih.govgoogle.com

The fluorescence spectrum of this compound is influenced by the amide linkage. In dilute solutions where intermolecular interactions are minimized, the emission is dominated by the structured monomer fluorescence. nih.gov However, the potential for excimer formation exists in more concentrated solutions or in systems where multiple this compound units are held in close proximity. nih.govgoogle.com The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is a sensitive indicator of the distance and orientation between pyrene units. nih.govhse.ru

Studies on related pyrene-amide compounds have shown that the nature of the amide linkage can influence the emission properties. For example, direct attachment of the amide to the pyrene ring can lead to a decrease in the fluorescence lifetime and quantum yield compared to derivatives with a methylene spacer. acs.orgresearchgate.net The emission spectra of pyrene amides can also be broadened by the substituent. acs.orgresearchgate.net

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of a molecule, including its fluorescence lifetime (τ). montana.eduhoriba.com The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. nih.govedinst.com These two parameters are intrinsically linked to the radiative (k_r) and non-radiative (k_nr) decay rates of the excited state. horiba.com

For pyrene derivatives, the fluorescence lifetime and quantum yield are sensitive to the nature of the substituent. In a study of pyrene-amide derivatives, it was found that directly attaching the amide group to the pyrene chromophore via its nitrogen atom, as in this compound, shortens the fluorescence lifetime (τ) and decreases the quantum yield (Φf) compared to derivatives where the amide is attached via a carbonyl carbon or separated by a methylene linker. acs.orgresearchgate.net This shortening of the lifetime reflects an enhancement of the S₁ → S₀ transition rate. researchgate.net

Table 2: Photophysical Data for a Representative Pyrene-Amide Derivative (PyN-C) in Acetonitrile

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (φf) | 0.19 | acs.org |

| Fluorescence Lifetime (τ) | 12.2 ns | acs.org |

Note: Data is for N-(heptan-4-yl)pyren-1-ylcarboxamide (PyN-C), a structurally related compound, to illustrate the typical photophysical properties.

The determination of quantum yield is often performed relative to a standard of known quantum yield. edinst.com Time-resolved measurements, such as time-correlated single-photon counting (TCSPC), directly measure the decay of the fluorescence intensity over time, providing the lifetime. horiba.com

Impact of the Amide Linker on Pyrene Photophysical Properties

The amide linker is not merely a passive connector; it actively influences the electronic structure and photophysical behavior of the pyrene chromophore. nih.govacs.org

As mentioned previously, the introduction of the acetamide group at the 2-position of the pyrene ring lowers its molecular symmetry. acs.orgresearchgate.net This symmetry breaking has direct spectroscopic consequences, most notably the enhancement of the intensity of the symmetry-forbidden S₀ → S₁ electronic transition. acs.orgresearchgate.net The direct attachment of the amide group results in a stronger perturbation compared to systems where a flexible linker, like a methylene group, is inserted between the pyrene and amide moieties. acs.org This increased perturbation with direct attachment leads to a more significant enhancement of the S₀ → S₁ absorption band and can also cause a broadening of both absorption and emission spectra. acs.orgresearchgate.net

The amide group can modulate the electron-donating or electron-accepting properties of the pyrene system, and this effect is strongly dependent on the orientation of the amide linkage. nih.govacs.orgnih.gov When the amide group is attached to the pyrene ring via its nitrogen atom, as in this compound, the nitrogen's lone pair of electrons can participate in π-conjugation with the pyrene system. acs.orgnih.gov This enhances the electron-donating character of the substituent. acs.orgnih.gov

This increased electron-donating ability primarily affects the Highest Occupied Molecular Orbital (HOMO) of the pyrene chromophore, raising its energy level. acs.orgnih.gov Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) remains largely unaffected. acs.orgnih.gov This selective stabilization of the HOMO leads to a narrowing of the HOMO-LUMO gap. acs.orgnih.gov As a result, attaching the amide via the nitrogen makes the pyrene derivative a better electron donor. acs.orgnih.gov This is in contrast to when the amide is attached via the carbonyl carbon, which tends to lower the energy of both the HOMO and LUMO, thereby enhancing the electron-accepting propensity of the pyrene core. acs.orgnih.gov The significant influence of the amide's orientation on the electronic properties highlights its active role in tuning the molecular characteristics for potential applications in electronics and energy conversion. nih.govacs.orgnih.gov

Solvatochromic Studies and Environmental Sensitivity

The photophysical properties of pyrene and its derivatives are notably sensitive to the local environment. This sensitivity is often exploited in designing fluorescent probes for various applications. rsc.org For this compound, the amide substituent, while not causing large spectral shifts in absorption and fluorescence, does influence the molecule's electronic properties, which can be modulated by the solvent. nih.govacs.org

The fluorescence of pyrene derivatives is well-known to be dependent on solvent polarity. nih.gov While specific data for this compound is not detailed in the provided search results, the general behavior of pyrene amides can be considered. For instance, in a study of related pyrene-amide derivatives, the fluorescence quantum yields (φf) and lifetimes (τ) were observed to decrease in chlorinated solvents, which could be attributed to a polarity effect or photoinduced charge-transfer interactions with the solvent. nih.gov The emission spectra of pyrene derivatives often exhibit a structured monomer emission in non-polar solvents, which can shift and broaden in more polar environments due to stabilization of the excited state. researchgate.net This behavior is fundamental to the use of pyrene compounds as polarity-sensitive fluorescent probes. rsc.org

The following table illustrates the typical influence of solvent polarity on the photophysical properties of pyrene-amide derivatives, based on general findings for similar compounds.

| Solvent | Polarity | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| Hexane | Low | High | Long |

| Dichloromethane | Medium | Intermediate | Intermediate |

| Acetonitrile | High | Lower | Shorter |

| Methanol | High (Protic) | Low | Short |

This table represents a generalized trend for pyrene derivatives and is for illustrative purposes.

The electronic transitions of molecules are influenced by the surrounding solvent, a phenomenon known as solvatochromism. koreascience.kr This effect arises from the differential solvation of the ground and excited states of the molecule. koreascience.krbau.edu.lb For pyrene derivatives, the π-π* transitions are of particular interest. koreascience.kr

In pyrene amides, even though the amide group is directly attached to the pyrene ring, it causes relatively small shifts in the UV/visible absorption and fluorescence spectra compared to other substituents like nitro or alkanoyl groups. nih.govacs.org The primary effect of the amide substituent is observed in the molecule's electrochemical properties rather than its optical spectra. nih.gov

However, the polarity of the solvent can still influence the electronic transitions. A decrease in solvent polarity has been shown to destabilize the radical cations formed upon oxidation in related pyrene amides, leading to an increase in the corresponding reduction potentials. nih.gov This indicates that the solvent plays a role in stabilizing the charged species involved in electronic transitions and redox processes. Theoretical studies on other pyrene derivatives have also highlighted the significant impact of solvent on electronic properties and transition states. yu.edu.jo The energy of electronic transitions, such as the S0 → S1 transition, can be subtly affected by the solvent environment, which in turn influences the observed absorption and emission wavelengths. acs.org

The table below summarizes the general effect of solvent polarity on the electronic transitions of pyrene derivatives.

| Solvent Property | Effect on Electronic Transitions |

| Increasing Solvent Polarity | Can lead to a red shift (bathochromic shift) in the emission spectrum due to stabilization of the more polar excited state. koreascience.kr |

| Decreasing Solvent Polarity | May cause a blue shift (hypsochromic shift) in emission and can increase the electrochemical HOMO-LUMO gap. acs.org |

| Hydrogen Bonding Capacity | Can specifically interact with the amide group, further influencing the energy levels of the ground and excited states. bau.edu.lb |

Advanced Research Methodologies and Applications in Sensing

Development of Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. Pyrene (B120774) and its derivatives, including N-Pyren-2-ylacetamide, are excellent candidates for the development of such sensors due to their high fluorescence quantum yields and the sensitivity of their emission spectra to the surrounding environment. rsc.orgmdpi.com

Design Principles for Selective Analyte Detection

The design of selective fluorescent chemosensors based on a pyrene framework, such as this compound, involves the integration of a recognition unit (receptor) with the pyrene fluorophore. The receptor is chosen for its specific binding affinity towards the target analyte. The interaction between the analyte and the receptor induces a change in the photophysical properties of the pyrene core, leading to a detectable signal.

Key design principles include:

Analyte-Specific Receptors: The chemosensor incorporates a specific binding site for the analyte of interest. For instance, a pyrene-based probe bearing a benzothiazole (B30560) ionophore was designed for the detection of Fe³⁺ and Fe²⁺ ions. rsc.org Similarly, a diarylethene containing a pyrene unit has been synthesized for the selective and sensitive detection of Cd²⁺ and Zn²⁺. nih.gov

Fluorophore-Receptor Communication: The binding event at the receptor site must be effectively communicated to the pyrene fluorophore to induce a change in its fluorescence. This can be achieved through various mechanisms, including electron transfer, energy transfer, or conformational changes that alter the electronic state of the pyrene moiety.

Turn-On/Turn-Off/Ratiometric Responses: Sensors can be designed to exhibit an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity upon analyte binding. rsc.orgmdpi.com Ratiometric sensors, which show a shift in the emission wavelength or a change in the ratio of two emission bands, are often preferred as they provide a built-in self-calibration for the signal, making them less susceptible to instrumental and environmental fluctuations. nih.gov

The acetamide (B32628) group in this compound can play a role in modulating the electronic properties of the pyrene ring and can also serve as a potential site for further functionalization to introduce specific analyte recognition moieties.

Signal Transduction Mechanisms

The signaling mechanism in pyrene-based chemosensors is diverse and can be tailored to the specific analyte and application. Common mechanisms include:

Intramolecular Charge Transfer (ICT): In donor-acceptor (D-A) type molecules, photoexcitation can lead to the transfer of an electron from the donor to the acceptor. rsc.orgresearchgate.net The emission properties of such systems are highly sensitive to the solvent polarity and the presence of analytes that can interact with the donor or acceptor, thereby altering the efficiency of the ICT process. rsc.orgresearchgate.net Asymmetric pyrene-based luminogens have been synthesized where the introduction of donor/acceptor groups at different positions of the pyrene core allows for tunable optical properties through controlled ICT. rsc.org The acetamide group in this compound can influence the ICT characteristics of the molecule.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. nih.govnih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor. nih.gov This principle can be used to design sensors where the binding of an analyte causes a conformational change that brings a FRET pair into closer proximity or moves them further apart, resulting in a change in the acceptor's emission. Pyrene can act as an efficient donor in FRET pairs, for example, with perylene (B46583) as an acceptor for nucleic acid hybridization assays. nih.govnih.gov

Excimer-Monomer Conversion: Pyrene and its derivatives are well-known for their ability to form excimers, which are excited-state dimers that exhibit a characteristic broad, red-shifted emission compared to the structured monomer emission. nih.govrsc.orgmdpi.com The ratio of monomer to excimer emission is sensitive to the local concentration and mobility of the pyrene units. This property is extensively used in sensing applications where analyte binding can induce aggregation or disaggregation of the pyrene-containing probes, leading to a change in the monomer/excimer emission ratio. nih.govnih.gov For instance, pyrene-functionalized nanoparticles have been developed as dual-fluorescence sensors where the monomer and excimer emissions respond differently to the presence of quenchers. nih.gov

Ratiometric Sensing Approaches

Ratiometric fluorescence sensing provides a more reliable and quantitative detection method by taking the ratio of fluorescence intensities at two different wavelengths. nih.gov This approach minimizes the effects of probe concentration, excitation intensity fluctuations, and photobleaching. Pyrene derivatives are particularly well-suited for ratiometric sensing due to the distinct monomer and excimer emission bands. nih.govnih.gov

A ratiometric fluorescent sensor for heparin was developed based on a pyrene derivative where the monomer-excimer conversion of the pyrene moiety was modulated by the supramolecular self-assembly of the sensor with heparin. nih.govnih.gov Upon addition of heparin, the excimer emission increased while the monomer emission decreased, allowing for ratiometric detection. nih.govnih.gov Similarly, a pyrene-functionalized polynorbornene has been synthesized for the ratiometric sensing of pyrophosphate. mdpi.com

Application in Probing Molecular Environments

The sensitivity of the pyrene fluorescence spectrum to the polarity of its microenvironment makes this compound and related compounds powerful tools for studying the properties of organized molecular assemblies such as micelles, membranes, and polymers. researchgate.netrsc.org

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelles begin to form. The fluorescence of pyrene provides a highly sensitive method for determining the CMC. researchgate.netnih.govavantiresearch.compsu.edu

The method relies on the preferential partitioning of the hydrophobic pyrene molecule into the nonpolar core of the micelles as they form in an aqueous solution. researchgate.netnih.gov This change in the microenvironment of the pyrene probe is reflected in its fluorescence spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the pyrene monomer emission spectrum is sensitive to the polarity of the surrounding medium. researchgate.netnih.gov In a polar environment like water, the I₁/I₃ ratio is high, while in a nonpolar environment like the core of a micelle, the ratio is significantly lower.

By plotting the I₁/I₃ ratio as a function of the surfactant concentration, a sharp change is observed at the CMC, allowing for its precise determination. researchgate.netpsu.edu This technique is widely used due to its high sensitivity and the small amount of probe required. nih.govavantiresearch.com

Table 1: Representative I₁/I₃ Ratios of Pyrene in Different Environments

| Environment | Approximate I₁/I₃ Ratio | Reference |

|---|---|---|

| Water | ~1.8 | researchgate.net |

| Dodecane | ~0.6 | researchgate.net |

| Sodium Dodecyl Sulfate (SDS) Micelles | ~1.1 | nih.gov |

Microenvironment Polarity Assessment

Beyond CMC determination, the solvatochromic nature of pyrene's fluorescence can be used to assess the polarity of various microenvironments. rsc.orgnih.gov The I₁/I₃ ratio of the pyrene monomer fluorescence serves as a quantitative measure of the local polarity. researchgate.net A higher I₁/I₃ ratio indicates a more polar environment, while a lower ratio suggests a more nonpolar or hydrophobic environment.

This technique has been employed to study the polarity of different regions within polymer micelles, lipid membranes, and other supramolecular structures. For example, by analyzing the I₁/I₃ ratio of a pyrene probe within a cell, information about the polarity of different organelles can be obtained. nih.gov A push-pull pyrene probe was used for high-contrast polarity mapping of organelles in live cells, revealing that the polarity increases in the order of lipid droplets < plasma membranes < endoplasmic reticulum. nih.gov

Conformational Dynamics Studies

The sensing mechanism of many pyrene derivatives is intrinsically linked to changes in their molecular conformation upon interaction with an analyte or due to environmental factors. Understanding these dynamic changes is crucial for designing more efficient and selective sensors. The fluorescence of pyrene is highly dependent on its molecular arrangement, especially the formation of "excimers" (excited-state dimers), which are critical to its application in molecular sensing. rsc.org

Advanced computational methods, such as time-dependent density functional theory (TD-DFT) combined with unsupervised machine learning, have been employed to investigate the complex conformational landscape of pyrene excimers in the excited state. rsc.org These studies have revealed the existence of multiple stable excimer geometries. Research indicates that upon photoexcitation, a rapid structural reorganization occurs, favoring the most stable stacked-twisted conformer. rsc.org This process is often more rapid than radiative relaxation and dominates the photophysical behavior of the excimer, influencing its characteristic red-shifted, structureless fluorescence emission and long fluorescence lifetimes. rsc.org These fundamental insights into the conformational dynamics of the pyrene core are directly applicable to this compound, where the acetamide group can further influence the steric and electronic factors governing excimer formation and, consequently, the sensing response.

Table 1: Key Findings in Pyrene Excimer Conformational Dynamics

| Research Finding | Significance in Sensing | Computational Method | Source |

| Identification of multiple stable excimer geometries. | Provides a basis for understanding the complex fluorescence responses observed in pyrene-based sensors. | TD-DFT & Machine Learning | rsc.org |

| Rapid structural reorganization to a stacked-twisted conformer. | Dominates the photophysics, affecting fluorescence lifetime and emission profiles used for detection. | TD-DFT Analysis | rsc.org |

| Conformer dynamics reconcile long fluorescence lifetimes and emission profiles. | Allows for the rational design of pyrene derivatives with optimized photophysical properties for specific sensing tasks. | N/A | rsc.org |

Interfacing with Advanced Materials and Devices

To translate the molecular-level sensing capabilities of this compound into practical applications, it must be effectively interfaced with advanced materials and integrated into functional device architectures. This integration enhances sensitivity, selectivity, and signal transduction.

The incorporation of pyrene derivatives into thin films and nanomaterials is a key strategy for developing robust and highly sensitive sensors. The pyrene moiety's tendency to form π-π stacking interactions facilitates its assembly and integration into larger structures.

A notable example involves a pyrene-incorporated Schiff base, which demonstrates aggregation-induced emission enhancement (AIEE). nih.gov This compound was used to form nanoprobes for detecting specific analytes. nih.gov The formation of functional nanomaterials, such as nanofibers and crystalline aggregates, was confirmed through a suite of analytical techniques, including:

Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM)

Atomic Force Microscopy (AFM)

Powder X-ray Diffraction (PXRD) nih.gov

These techniques provide crucial information on the morphology and crystalline nature of the pyrene-based nanomaterials, linking their structure to their sensing performance. nih.gov Another promising approach involves the creation of porous thin films from materials like titanium dioxide (TiO2), which offer a high surface area for analyte interaction. cnr.itnih.gov Functionalizing these porous networks with pyrene compounds such as this compound could create highly sensitive hybrid sensors that combine the structural advantages of the inorganic film with the specific optical reporting of the pyrene derivative.

Table 2: Characterization of Pyrene-Based Nanomaterials for Sensing

| Analytical Technique | Information Obtained | Relevance to Sensing | Source |

| SEM / TEM | Morphology and size of nanostructures (e.g., nanofibers). | Confirms the formation of high-surface-area structures essential for analyte interaction. | nih.gov |

| AFM | Surface topography and roughness of thin films. | Provides insight into the physical interface where sensing occurs. | nih.gov |

| PXRD | Crystalline structure of molecular aggregates. | Reveals structural changes upon analyte binding, which can be correlated with the sensing signal. | nih.gov |

| Dynamic Light Scattering (DLS) | Particle size distribution in solution. | Monitors the aggregation/disaggregation processes that underpin some sensing mechanisms. | nih.gov |

Integrating pyrene-functionalized materials into advanced photonic and electronic devices can dramatically enhance sensor performance and enable new detection modalities.

Organic Thin-Film Transistors (OTFTs): OTFTs represent a powerful platform for chemical sensing. A pyrene-based nanoprobe has been successfully integrated into an OTFT device for the detection of zinc ions (Zn2+) and tyrosine. nih.gov In this architecture, the pyrene-functionalized material forms the active semiconductor channel. The binding of the target analyte modulates the charge transport properties of the channel, leading to a measurable change in the transistor's electrical output. This provides a direct and sensitive electronic readout of a chemical binding event. nih.gov

Chemiresistive Sensors: At the nanoscale, single-molecule junctions featuring a pyrene core can function as highly sensitive chemiresistors. aps.org The adsorption of individual gas molecules such as nitrogen dioxide (NO2), water (H2O), or ammonia (B1221849) (NH3) onto the pyrene core alters the electronic transmission through the junction. aps.org Theoretical studies show that by exploiting destructive quantum interference effects, which can be engineered through specific substitution patterns on the pyrene ring (e.g., meta-substitution), both the sensitivity and selectivity of the sensor can be enhanced by nearly two orders of magnitude. aps.org This allows for the detection and distinction of individual molecules.

Surface Plasmon Resonance (SPR) Sensors: SPR is another powerful optical transduction technique. Thin films of nanoparticles, such as TiO2, can be deposited onto gold-coated substrates to act as the sensing layer. cnr.it By functionalizing these nanoparticles with a compound like this compound, one could create an SPR sensor where the binding of an analyte to the pyrene derivative alters the refractive index at the surface, causing a detectable shift in the SPR signal.

Table 3: Advanced Device Architectures for Pyrene-Based Sensing

| Device Architecture | Operating Principle | Target Analytes | Performance Enhancement | Source |

| Organic Thin-Film Transistor (OTFT) | Analyte binding modulates charge transport in the semiconductor channel. | Zn2+, Tyrosine | Provides direct electronic signal transduction. | nih.gov |

| Chemiresistive Molecular Junction | Adsorption of molecules alters electrical transmission. | NO2, H2O, NH3 | Quantum interference effects can boost sensitivity and selectivity by ~100x. | aps.org |

| Surface Plasmon Resonance (SPR) Sensor | Analyte binding to functionalized nanoparticles changes the local refractive index. | General (e.g., alcohol vapors) | High sensitivity to surface binding events. | cnr.it |

Future Research on this compound: New Frontiers in Chemical Innovation

The scientific community is poised to unlock the full potential of this compound, a fluorescent compound with significant promise in materials science and biomedical research. Emerging research is charting a course toward novel derivatives, advanced predictive models, and sophisticated imaging techniques. These future explorations are set to expand the applications of this compound and its analogs, pushing the boundaries of what is possible in chemical discovery and analysis.

Q & A

Q. Example Table :

| Entry | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | H₂SO₄ | 25 | 62 | 98.5 |

| 2 | TsOH | 50 | 78 | 99.1 |

Safety and Ethical Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.